Welcome to the BenchChem Online Store!
molecular formula C7H8Cl2IN B3387183 (2-Chloro-5-iodophenyl)methanamine hydrochloride CAS No. 793695-88-2

(2-Chloro-5-iodophenyl)methanamine hydrochloride

Cat. No. B3387183
M. Wt: 303.95 g/mol
InChI Key: MEOOUPOGJHWJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07825126B2

Procedure details

Compound 63 (350 mg, 0.88 mmol) was dissolved in dry EtOH (15 mL) and hydrazine (0.1 mL) was added. The stirred mixture was refluxed for 24 h, cooled and the EtOH evaporated. The residue was dissolved in Et2O (3 mL) and treated with HCl/Et2O. The precipitated hydrochloride salt was filtered and triturated with dry Et2O (3×2 mL), obtaining 200 mg of product (yield 75%). 1H NMR (D2O, 300 MHz) δ 7.88 (s, 1H), 7.80 (dd, J=8.4, 1.8 Hz, 1H), 7.31 (d, J=7.8 Hz, 1H), 4.27 (s, 2H). MS (m/e) (positive FAB) 268.1 (M−Cl)+, m.p. 207-210° C.
Name
Compound 63
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2=CC=CC=C2C1=O.NN>CCO>[ClH:1].[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:3]=1[CH2:4][NH2:5] |f:3.4|

Inputs

Step One
Name
Compound 63
Quantity
350 mg
Type
reactant
Smiles
ClC1=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C(C=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the EtOH evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O (3 mL)
ADDITION
Type
ADDITION
Details
treated with HCl/Et2O
FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride salt was filtered
CUSTOM
Type
CUSTOM
Details
triturated with dry Et2O (3×2 mL)

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(CN)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 149.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.